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Compound of Interest

Compound Name:
5-Bromo-2,6-dimethoxypyridine-3-

carbaldehyde

CAS No.: 1823332-95-1

Cat. No.: B1383551

Get Quote

Executive Summary & Scaffold Analysis
5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (CAS: 1823332-95-1) represents a

"privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.

[1][2][3] Its value lies in its orthogonal reactivity:

C-3 Formyl Group: A classic electrophile for reductive aminations, condensations, or

oxidations.[1][2][3]

C-5 Bromide: A handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald, Stille).[1]

[2][3]

2,6-Dimethoxy Motif: These groups serve dual purposes: they electronically stabilize the

pyridine ring (counteracting the electron-withdrawing nitrogen) and can be selectively

demethylated later to reveal pyridone hydrogen-bond donors/acceptors.[1][2]

Electronic Caveat: The two methoxy groups exert a strong mesomeric (
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) effect, making the pyridine ring significantly more electron-rich than a standard pyridine.[1][2]
[3] Consequently:

Nucleophilic attacks on the ring (

) are deactivated.

Oxidative addition of the C-Br bond to Pd(0) may be slower than in electron-deficient

pyridines, requiring electron-rich ligands (e.g., phosphines like SPhos or XPhos) or robust

catalysts like Pd(dppf)Cl

.[1][2]

Quality Control & Preparation
Before initiating complex workflows, verify the integrity of the starting material.[1][2][3]

Aldehydes are prone to air oxidation (to carboxylic acid) and polymerization.[1][2][3]

QC Protocol:

Appearance: White to pale yellow solid.[1] Darkening indicates decomposition.[1]

1H NMR Check (CDCl

):

~10.0–10.2 ppm (s, 1H, CHO).[1][2] Crucial: Check for broad acid peak >11 ppm.[1][2]

~8.2–8.4 ppm (s, 1H, H-4 Pyridine).[1][2]

~4.0–4.1 ppm (s, 3H, OMe).[1][2]

~3.9–4.0 ppm (s, 3H, OMe).[1][2]

Purification: If acid content >5%, purify via short silica plug (Eluent: 10% EtOAc/Hexanes).[1]

[2] Recrystallization from EtOH/Heptane is also effective.[1]

Experimental Protocols
Module A: Reductive Amination (C-3 Functionalization)
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Objective: Installation of amine side chains while preserving the C-5 bromide.[1][2] Mechanism:

Formation of an iminium ion followed by in situ hydride transfer.[1] Reagent Choice: Sodium

triacetoxyborohydride (STAB) is preferred over NaCNBH

due to lower toxicity and better selectivity (reduces iminium ions faster than aldehydes).[1][2][3]

Protocol A1: Standard Reductive Amination
Reagents:

Scaffold (1.0 equiv)

Amine (1.1–1.2 equiv)[1][2][3]

NaBH(OAc)

(1.5 equiv)[1][2]

Acetic Acid (catalytic, 1-2 drops)[1][2]

Solvent: 1,2-Dichloroethane (DCE) or DCM.[1][2][3]

Step-by-Step:

Imine Formation: In a dry vial, dissolve 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde
(100 mg, 0.40 mmol) and the target amine (0.44 mmol) in anhydrous DCE (4 mL).

Activation: Add glacial acetic acid (10

L). Stir at Room Temperature (RT) for 30–60 minutes. Note: The electron-rich nature of the
ring may slow imine formation; ensure this step completes (monitor by TLC) before adding
the reductant.[2]

Reduction: Cool to 0°C. Add NaBH(OAc)

(127 mg, 0.60 mmol) in one portion. Allow to warm to RT and stir for 4–16 hours.

Quench: Quench with saturated aqueous NaHCO

(5 mL). Stir vigorously for 15 mins.
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Workup: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na

SO

, and concentrate.[1][2][4]

Purification: Flash chromatography (typically DCM/MeOH gradients).[1][2][3]

Self-Validating Check:

TLC: Disappearance of aldehyde spot.

1H NMR: Disappearance of CHO peak (~10 ppm); appearance of benzylic CH

signal (~3.5–3.8 ppm).[1][2][3]

Module B: Suzuki-Miyaura Coupling (C-5
Functionalization)
Objective: C-C bond formation to attach aryl/heteroaryl groups.[1][2][3][4][5][6] Challenge: The

aldehyde group can be sensitive to strong bases (Cannizzaro reaction).[1][2][3] We use a mild

base (Na

CO

or K

PO

) and a robust catalyst.[1][2]

Protocol B1: Suzuki Coupling on Aldehyde Scaffold
Reagents:

Scaffold (1.0 equiv)

Boronic Acid/Ester (1.2 equiv)[1][2][3]

Catalyst: Pd(dppf)Cl
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[1][2][3][7]·DCM (0.05 equiv)[1][2]

Base: 2M Na

CO

(aq) (3.0 equiv)[1][2][3]

Solvent: 1,4-Dioxane (degassed).[1][2]

Step-by-Step:

Setup: In a microwave vial or Schlenk tube, combine the scaffold (100 mg, 0.40 mmol),

boronic acid (0.48 mmol), and Pd(dppf)Cl

·DCM (16 mg, 0.02 mmol).[1][2]

Inert Atmosphere: Seal and purge with Nitrogen/Argon for 5 minutes.

Solvent Addition: Add degassed 1,4-Dioxane (3 mL) and 2M Na

CO

(0.6 mL).

Reaction: Heat to 80–90°C for 2–4 hours (oil bath) or 30 mins at 100°C (Microwave).

Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash with

water/brine.[1][4]

Purification: Silica gel chromatography.

Expert Tip: If the aldehyde is unstable under these conditions (rare), convert it to an acetal

(ethylene glycol, pTsOH) prior to coupling, then deprotect with dilute HCl.[1][2][3]

Module C: Pinnick Oxidation (Aldehyde to Carboxylic
Acid)
Objective: Converting the aldehyde to a carboxylic acid for amide coupling.[1][2][3] Reagents:

NaClO
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, NaH

PO

, 2-Methyl-2-butene (scavenger), t-BuOH/H

O.[1][2][3]

Protocol:

Dissolve scaffold (1.0 equiv) in t-BuOH/H

O (3:1).[1][2][3]

Add 2-methyl-2-butene (5 equiv) (scavenges HOCl to prevent chlorination of the electron-

rich ring).[1][2]

Add NaH

PO

(2 equiv) and NaClO

(1.5 equiv).[1][2][3]

Stir at RT for 1–2 hours. The yellow aldehyde color usually fades.[1]

Acidify carefully to pH 3 with 1N HCl and extract with EtOAc.

Visual Workflows & Data
Synthetic Pathway Diagram
The following diagram illustrates the divergent synthesis capabilities starting from the core

scaffold.
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Caption: Divergent functionalization pathways for 5-Bromo-2,6-dimethoxypyridine-3-
carbaldehyde.

Analytical Data Summary (Expected)
Moiety

1H NMR Shift
(CDCl3)

Multiplicity Diagnostic Note

Aldehyde (-CHO) 10.05 – 10.15 ppm Singlet

Disappears upon

reduction/oxidation.[1]

[2][3]

Pyridine H-4 8.20 – 8.35 ppm Singlet

Shifts upfield (~7.[1]

[2]8) if aldehyde is

reduced.[1][2][3][8]

Methoxy (-OMe) 4.05, 3.98 ppm Singlets

Distinct peaks due to

asymmetry (C2 vs

C6).[1][2]

Benzylic CH2 3.60 – 3.80 ppm Singlet/Broad

Appears only after

reductive amination.

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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